
2,2',3,5-テトラクロロビフェニル
概要
説明
2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .科学的研究の応用
吸入曝露研究
PCB52は、PCBの吸入曝露の影響を理解するための研究で使用されてきました . ある研究では、青年期のラットが、急性鼻のみ吸入によってPCB52に曝露されました . その研究では、PCB52とその代謝産物が、脂肪組織、脳、腸内容物、肺、肝臓、血清など、身体のさまざまな部位に存在することがわかりました .
代謝物分析
PCB52は、その代謝産物とその体内の分布を研究する研究で使用されます . 例えば、ある研究では、2,2',5,5'-テトラクロロビフェニル-4-オール(4-OH-PCB52)と1つの未知のモノヒドロキシル化代謝物が、脳を除く体のさまざまな区画で検出されたことがわかりました . 別の研究では、ヒドロキシル化、硫酸化、メチル化されたPCB52代謝物が、主に肝臓と血清で見られることがわかりました .
毒性研究
PCB52は、PCBが体に与える影響を理解するための毒性研究で使用されます . ある研究では、メスのラットがPCB52に曝露され、その研究では、内因性血清代謝物のわずかな変化が見られました . この研究では、脳内のドーパミンとその代謝物のレベルは、PCB52の影響を受けないこともわかりました .
環境モニタリング
PCB52は、環境モニタリング研究で使用されます。 環境中の2,2',3,5'-テトラクロロビフェニル(PCB72)を検出するための高感度なアプタマーセンサーが確立されました . これは、環境保護と人間の健康の両方にとって重要です .
体内分布研究
PCB52は、曝露後の体内の分布を理解するための体内分布研究で使用されます . ある研究では、PCB52は、曝露後3週間、脂肪組織、脳、肝臓、血清など、調査されたすべての組織に見られました .
用量反応研究
PCB52は、さまざまな用量のPCB52が体に与える影響を理解するための用量反応研究で使用されます . ある研究では、メスのラットがさまざまな用量のPCB52に曝露され、その研究では、PCB52曝露は体重全体には影響を与えないことがわかりました .
Safety and Hazards
2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .
作用機序
Target of Action
The primary target of 2,2’,3,5-Tetrachlorobiphenyl is the core circadian component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .
Mode of Action
2,2’,3,5-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the normal functioning of the circadian clock.
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,5-Tetrachlorobiphenyl’s action include the disruption of the circadian clock and alteration of gene transcription . This can lead to a variety of health effects, given the importance of the circadian rhythm in numerous biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,5-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,3,5-Tetrachlorobiphenyl in the environment can have a significant impact on its action and effects.
生化学分析
Biochemical Properties
2,2’,3,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It interacts with various enzymes and proteins, including ATP synthase and Complex I of the mitochondrial respiratory chain. The compound inhibits the rate of respiration and affects the phosphorylation subsystem, leading to increased membrane leak and decreased membrane potential . These interactions highlight the compound’s ability to disrupt cellular energy metabolism.
Cellular Effects
2,2’,3,5-Tetrachlorobiphenyl has profound effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease the number of oligomycin-binding sites and inhibit ATP hydrolysis in uncoupled mitochondria . Additionally, it affects the fluidity of cell membranes, particularly in bacterial cells like Ralstonia eutropha H850, by altering the fatty acid composition of the membrane lipids .
Molecular Mechanism
At the molecular level, 2,2’,3,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to ATP synthase, inhibiting its activity and reducing the number of oligomycin-binding sites . The compound also inhibits Complex I of the mitochondrial respiratory chain, leading to decreased respiration rates and altered membrane potential . These interactions disrupt the normal function of the oxidative phosphorylation system, ultimately affecting cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5-Tetrachlorobiphenyl change over time. The compound is known for its stability and long half-life, which allows it to persist in biological systems for extended periods . Studies have shown that its inhibitory effects on oxidative phosphorylation and ATP hydrolysis can be observed over prolonged exposure periods . Additionally, the compound’s impact on membrane fluidity and fatty acid composition can take several generations to revert to normal after exposure .
Dosage Effects in Animal Models
The effects of 2,2’,3,5-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound can cause reduced levels of circulating thyroid hormones and altered retinoid metabolism . Higher doses have been associated with more severe toxic effects, including impaired auditory function and altered behavior in offspring . These findings highlight the importance of dosage in determining the compound’s toxicological impact.
Metabolic Pathways
2,2’,3,5-Tetrachlorobiphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism leads to the formation of hydroxylated, sulfated, and methylated metabolites, primarily found in the liver and serum . These metabolic processes are crucial for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,3,5-Tetrachlorobiphenyl is transported and distributed through various mechanisms. It is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue, brain, and liver . The compound’s distribution is influenced by its interaction with transport proteins and its ability to bypass intestinal and hepatic first-pass metabolism . This distribution pattern is essential for understanding its toxicokinetics.
Subcellular Localization
The subcellular localization of 2,2’,3,5-Tetrachlorobiphenyl affects its activity and function. The compound primarily localizes to the mitochondrial membrane, where it interacts with key components of the oxidative phosphorylation system . Its lipophilic nature allows it to integrate into the lipid bilayer of cellular membranes, disrupting membrane organization and function . These localization patterns are critical for understanding the compound’s biochemical effects.
特性
IUPAC Name |
1,2,5-trichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNBYFPJCCKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867918 | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70362-46-8 | |
| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2',3,5-Tetrachlorobiphenyl identified and quantified in environmental samples?
A1: Gas chromatography coupled with electron capture detection (GC-ECD) serves as a primary technique for analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCB congeners. [, ] This method relies on the distinct retention times of individual congeners within a mixture when passing through a specific chromatographic column. [, ]
Q2: Can you elaborate on the significance of retention indexes in analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCBs?
A2: Retention indexes offer a standardized approach to identify and quantify PCB congeners like 2,2',3,5-Tetrachlorobiphenyl across different laboratories and chromatographic systems. [] This method mitigates variations arising from fluctuations in column conditions or instrument parameters. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



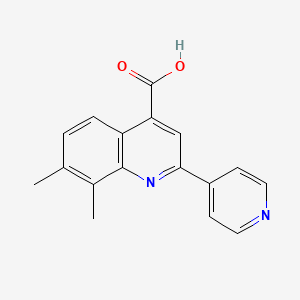
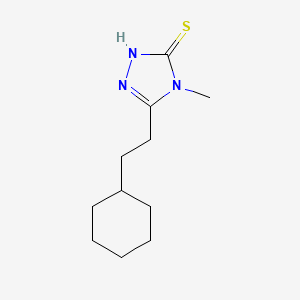
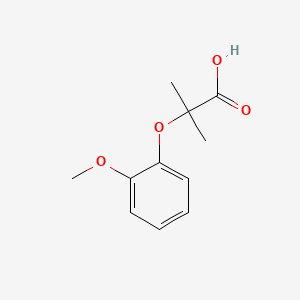


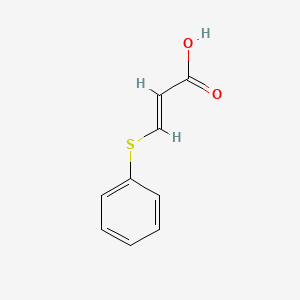
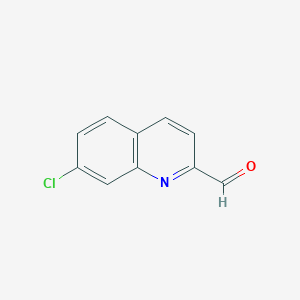

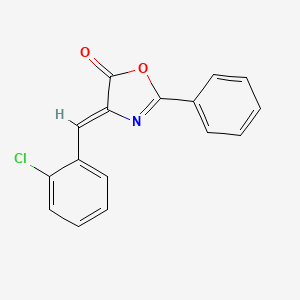
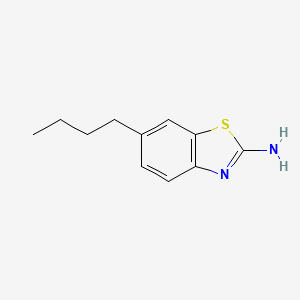
![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)


